1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide
Description
1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide is a synthetic compound that features a piperidine ring substituted with a carboxamide group, an imidazole ring, and a difluoroethyl group
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c19-17(20)12-23-8-5-15(6-9-23)18(25)22-11-14-1-3-16(4-2-14)24-10-7-21-13-24/h1-4,7,10,13,15,17H,5-6,8-9,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXONGLNSBOETMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)N3C=CN=C3)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Attachment of the Imidazole Ring: The imidazole ring can be attached to the phenyl group through nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups.
Incorporation of the Difluoroethyl Group: The difluoroethyl group is typically introduced via nucleophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides, sulfonates, and other leaving groups are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interaction with biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The difluoroethyl group may enhance the compound’s binding affinity and stability, while the piperidine ring provides a scaffold that supports the overall structure.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide: can be compared with other imidazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique biological activities and chemical reactivity. The presence of the difluoroethyl group, in particular, may enhance its pharmacokinetic properties and binding affinity to biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
